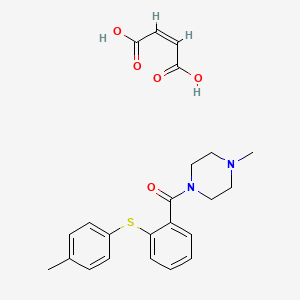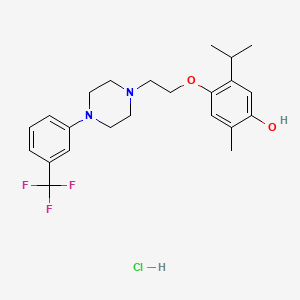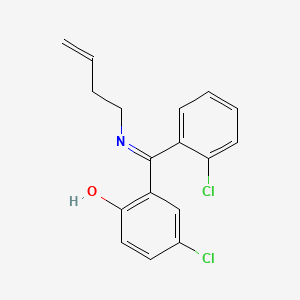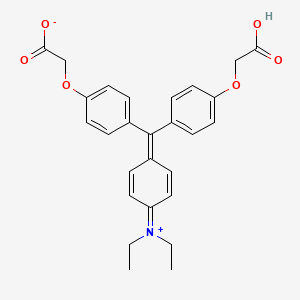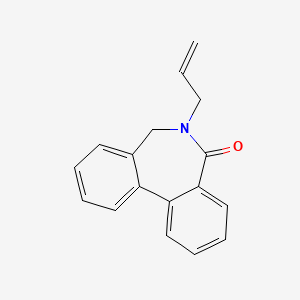
4-Methyl-2-(1-(3-methylbutoxy)ethyl)furo(3,2-c)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(1-(3-methylbutoxy)ethyl)furo(3,2-c)quinoline is a complex organic compound that belongs to the class of furoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furoquinoline core with a 4-methyl group and a 1-(3-methylbutoxy)ethyl substituent, making it a unique molecule with specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-(3-methylbutoxy)ethyl)furo(3,2-c)quinoline can be achieved through an acid-catalyzed tandem reaction. This involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. The reaction proceeds via a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure sequence to afford the furoquinoline structure . The reaction conditions typically involve the use of an acid catalyst and moderate to high yields can be achieved.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques to enhance yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(1-(3-methylbutoxy)ethyl)furo(3,2-c)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-2-(1-(3-methylbutoxy)ethyl)furo(3,2-c)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(1-(3-methylbutoxy)ethyl)furo(3,2-c)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar core structure but differ in the substituents attached to the quinoline ring.
Furo[3,2-c]quinolones: Other derivatives of furoquinoline with different substituents.
Uniqueness
4-Methyl-2-(1-(3-methylbutoxy)ethyl)furo(3,2-c)quinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
88654-62-0 |
|---|---|
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
4-methyl-2-[1-(3-methylbutoxy)ethyl]furo[3,2-c]quinoline |
InChI |
InChI=1S/C19H23NO2/c1-12(2)9-10-21-14(4)18-11-16-13(3)20-17-8-6-5-7-15(17)19(16)22-18/h5-8,11-12,14H,9-10H2,1-4H3 |
Clave InChI |
QYZPVGGEIBTJFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C3=C1C=C(O3)C(C)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



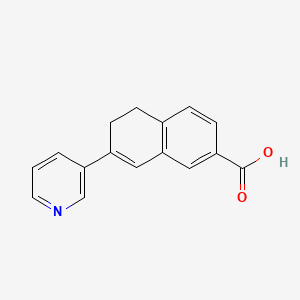
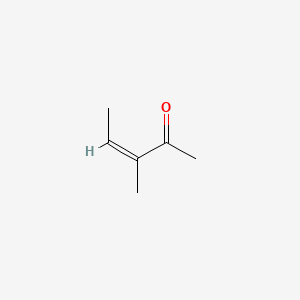

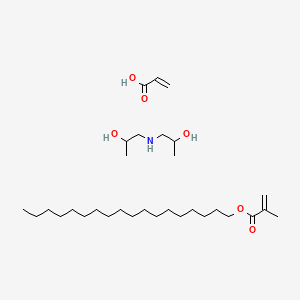
![4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one](/img/structure/B12719650.png)
